Ethyl 5,5-dimethyl-2-[(2-phenoxyacetyl)amino]-4,7-dihydrothieno[2,3-c]thiopyran-3-carboxylate
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Overview
Description
Ethyl 5,5-dimethyl-2-[(phenoxyacetyl)amino]-4,7-dihydro-5H-thieno[2,3-c]thiopyran-3-carboxylate is a complex organic compound with the molecular formula C20H23NO4S2 and a molar mass of 405.53 g/mol . This compound is known for its unique structural features, which include a thieno[2,3-c]thiopyran ring system and a phenoxyacetyl group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
The synthesis of Ethyl 5,5-dimethyl-2-[(2-phenoxyacetyl)amino]-4,7-dihydrothieno[2,3-c]thiopyran-3-carboxylate involves multiple steps, typically starting with the preparation of the thieno[2,3-c]thiopyran core. This can be achieved through cyclization reactions involving appropriate precursors. The phenoxyacetyl group is then introduced via acylation reactions. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .
Chemical Reactions Analysis
Ethyl 5,5-dimethyl-2-[(phenoxyacetyl)amino]-4,7-dihydro-5H-thieno[2,3-c]thiopyran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: Researchers investigate its potential as a bioactive compound with antimicrobial, anti-inflammatory, or anticancer properties.
Medicine: It is explored for its potential therapeutic effects and as a lead compound for drug development.
Mechanism of Action
The mechanism of action of Ethyl 5,5-dimethyl-2-[(2-phenoxyacetyl)amino]-4,7-dihydrothieno[2,3-c]thiopyran-3-carboxylate involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways can vary depending on the specific biological context and application .
Comparison with Similar Compounds
Ethyl 5,5-dimethyl-2-[(phenoxyacetyl)amino]-4,7-dihydro-5H-thieno[2,3-c]thiopyran-3-carboxylate can be compared with other similar compounds, such as:
Phenol, 2-ethyl-4,5-dimethyl-: This compound shares some structural similarities but lacks the thieno[2,3-c]thiopyran ring system.
Indole derivatives: These compounds also exhibit diverse biological activities and are studied for their potential therapeutic applications. The uniqueness of Ethyl 5,5-dimethyl-2-[(2-phenoxyacetyl)amino]-4,7-dihydrothieno[2,3-c]thiopyran-3-carboxylate lies in its specific combination of functional groups and ring systems, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
303014-01-9 |
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Molecular Formula |
C20H23NO4S2 |
Molecular Weight |
405.5g/mol |
IUPAC Name |
ethyl 5,5-dimethyl-2-[(2-phenoxyacetyl)amino]-4,7-dihydrothieno[2,3-c]thiopyran-3-carboxylate |
InChI |
InChI=1S/C20H23NO4S2/c1-4-24-19(23)17-14-10-20(2,3)26-12-15(14)27-18(17)21-16(22)11-25-13-8-6-5-7-9-13/h5-9H,4,10-12H2,1-3H3,(H,21,22) |
InChI Key |
VWOAKCKTWSBXQB-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC2=C1CC(SC2)(C)C)NC(=O)COC3=CC=CC=C3 |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CC(SC2)(C)C)NC(=O)COC3=CC=CC=C3 |
Origin of Product |
United States |
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